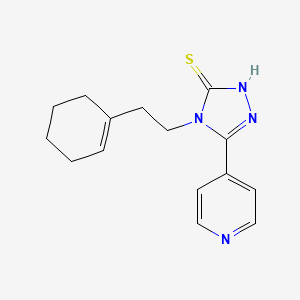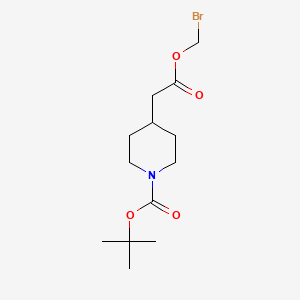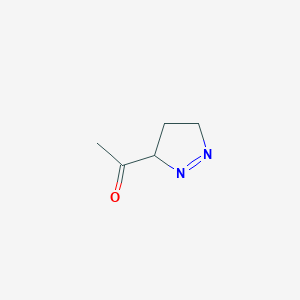
6-Iodo-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are nitrogen-rich compounds that have gained significant attention due to their diverse applications in various fields such as chemistry, biology, and industry. The presence of iodine in the 6-position of the triazine ring imparts unique chemical properties to this compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,2,4-triazin-3-amine typically involves the iodination of 1,2,4-triazin-3-amine. One common method is the electrophilic substitution reaction where iodine is introduced into the triazine ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite, which facilitates the iodination process. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-1,2,4-triazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form triazine oxides or reduction to form triazine amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Triazine oxides.
Reduction Products: Triazine amines.
Aplicaciones Científicas De Investigación
6-Iodo-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its nitrogen-rich structure.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Iodo-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can form strong halogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The triazine ring can also interact with nucleic acids, proteins, and other biomolecules, affecting their function and stability.
Comparación Con Compuestos Similares
6-Iodo-1,2,4-triazin-3-amine can be compared with other triazine derivatives such as:
1,2,4-Triazin-3-amine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
6-Chloro-1,2,4-triazin-3-amine: Contains a chlorine atom instead of iodine, leading to variations in halogen bonding and biological activity.
6-Bromo-1,2,4-triazin-3-amine:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
91416-98-7 |
|---|---|
Fórmula molecular |
C3H3IN4 |
Peso molecular |
221.99 g/mol |
Nombre IUPAC |
6-iodo-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C3H3IN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8) |
Clave InChI |
NLGHPEZDURXTNP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NC(=N1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


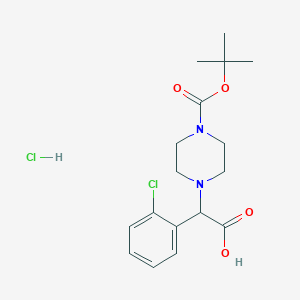
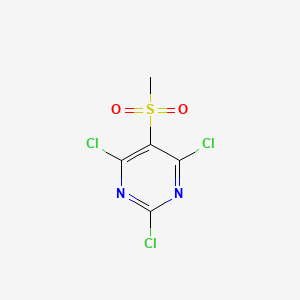
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
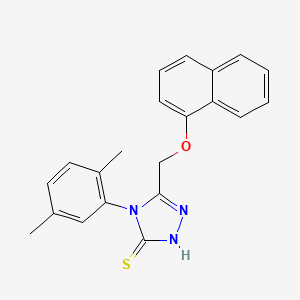



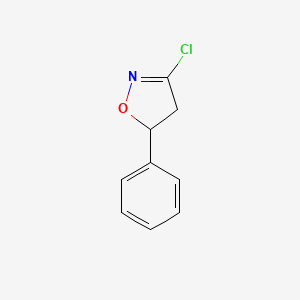
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)
